molecular formula C7H13NO2 B2457227 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-32-5

8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No.: B2457227
CAS No.: 1556097-32-5
M. Wt: 143.186
InChI Key: YSZZHPCPRBBHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane: is a spirocyclic compound characterized by its unique structure, which includes both oxygen and nitrogen atoms within a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane typically involves the reaction of ethylamine with a suitable diol under acidic conditions to form the spirocyclic structure. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the spirocyclic ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the spirocyclic ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed:

  • Oxidized derivatives
  • Reduced analogs
  • Substituted spirocyclic compounds

Scientific Research Applications

Chemistry: 8-Ethyl-2,5-dioxa-8-azaspiro[3

Biology: In biological research, this compound is studied for its potential as a scaffold for drug design, particularly in the development of novel therapeutics targeting specific biological pathways.

Medicine: The unique structure of 8-Ethyl-2,5-dioxa-8-azaspiro[3

Industry: In the industrial sector, this compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure allows for unique binding interactions, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

  • 2,5-Dioxa-8-azaspiro[3.4]octane
  • 8-Methyl-2,5-dioxa-8-azaspiro[3.4]octane
  • 8-Propyl-2,5-dioxa-8-azaspiro[3.4]octane

Uniqueness: 8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane stands out due to its ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

8-ethyl-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-8-3-4-10-7(8)5-9-6-7/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZZHPCPRBBHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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